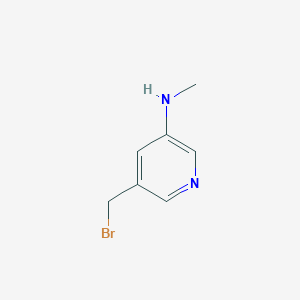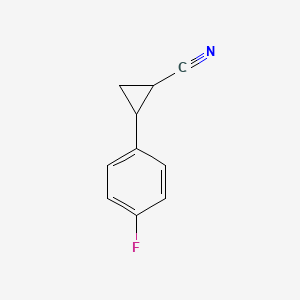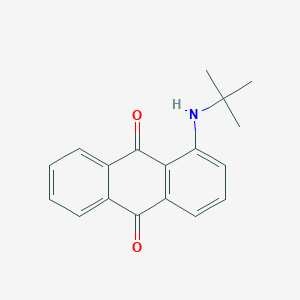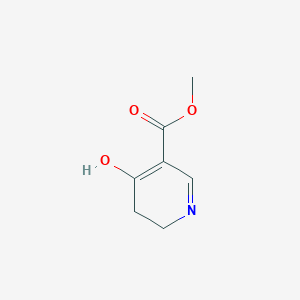
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound with the molecular formula C12H11NO4 It is a derivative of cyanoacetic acid and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:
Protection of the Amino Group: The amino group of cyanoacetic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected amino group.
Esterification: The protected amino group is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Methyl 2-amino-2-cyanoacetate.
Reduction: Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate.
Substitution: 2-Amino-2-cyanoacetic acid.
Applications De Recherche Scientifique
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl protecting group can be selectively removed to expose the amino group, which can then participate in various chemical reactions. The cyano group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)benzoate: Similar structure but with a benzoate group instead of a cyano group.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both a cyano group and a benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
methyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H12N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,8H2,1H3,(H,14,16) |
Clé InChI |
IGMGBRBZHKUTLK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)


![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)

![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

